![molecular formula C19H31N5O2 B5581184 2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581184.png)

2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

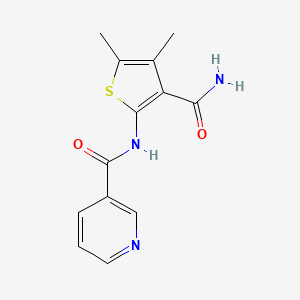

The compound “2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is also known by registry numbers ZINC000091325513 .

Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as X-ray diffraction . The compound has been found to bind to the human METTL3-METTL14 complex .Physical and Chemical Properties Analysis

The compound has a molecular formula of C18H25F3N4O2 and a molecular weight of 386.419 . It is soluble in DMSO .Applications De Recherche Scientifique

Solid-Phase Synthesis Techniques

Research demonstrates the utility of microwave-assisted solid-phase synthesis techniques for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. The methodology focuses on the direct annulation of primary amines with resin-bound bismesylates, utilizing an α-methyl benzyl carbamate resin linker. This approach allows for the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts, showcasing its potential in synthesizing complex diazaspirocycles efficiently (Macleod et al., 2006).

Antagonistic Properties

Another area of research involves the study of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds are claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The research highlights the therapeutic potential of these compounds in addressing conditions related to immune system dysregulation (Norman, 2007).

Synthesis of Oxime Derivatives

Studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives have led to the synthesis of several oxime derivatives. These derivatives were obtained from the reaction of specific diazaspiro compounds with hydroxylaminehydrogenchloride, demonstrating the versatility of these compounds in organic synthesis and their potential utility in developing novel chemical entities (Rahman et al., 2013).

Dopamine D3 Receptor Ligand Promiscuity

Research focusing on reducing dopamine D3 receptor (D3R) ligand promiscuity across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs) has explored the use of low-affinity diazaspiro orthosteric fragments. This approach aims to minimize drug promiscuity at other aminergic GPCR sites, offering insights into the design of selective D3R ligands with reduced off-target interactions, which is crucial for the development of safer therapeutic agents (Reilly et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)pyrimidin-2-yl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-15-12-16(20-2)22-18(21-15)24-9-4-7-19(14-24)8-6-17(25)23(13-19)10-5-11-26-3/h12H,4-11,13-14H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFZWDGYTFCJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC3(C2)CCC(=O)N(C3)CCCOC)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5581122.png)

![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5581124.png)

![1-tert-butyl-5-oxo-N-[2-(2-pyridinylthio)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581132.png)

![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5581156.png)

![5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B5581171.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5581194.png)

![1-cyclopentyl-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581197.png)

![N-CYCLOHEXYL-2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5581199.png)